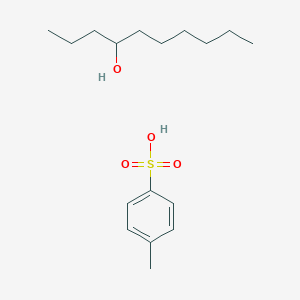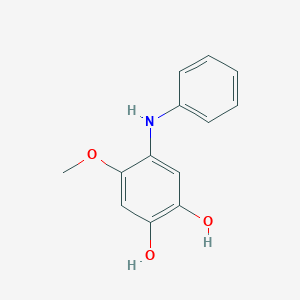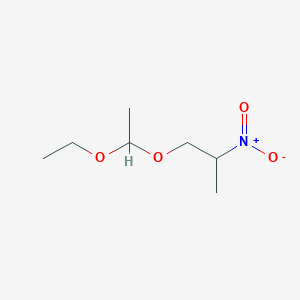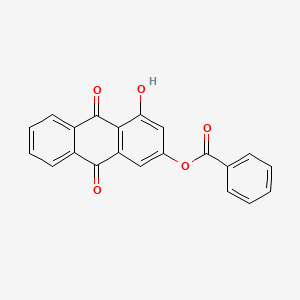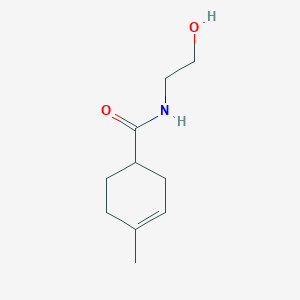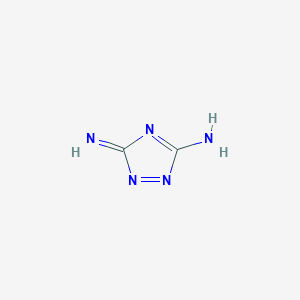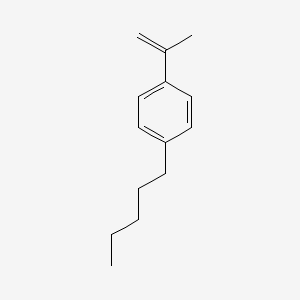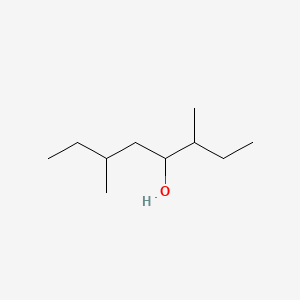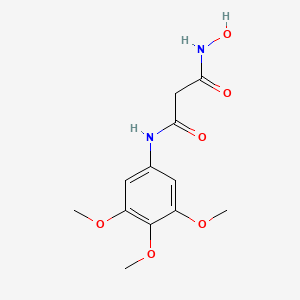
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid typically involves multiple steps. One common approach is to start with 3,4,5-trimethoxyphenylacetic acid, which undergoes a series of reactions including esterification, amidation, and hydroxylamine addition. The reaction conditions often involve the use of reagents such as carbodiimides for coupling reactions and hydroxylamine hydrochloride for the formation of the hydroxamic acid moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting enzymes and proteins, making it useful in studying biological pathways.
Medicine: It has been investigated for its anti-cancer, anti-fungal, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxyphenethylamine
Uniqueness
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid is unique due to its combination of the trimethoxyphenyl group with a carbamoyl and hydroxamic acid moiety. This structure provides a unique set of properties, making it a valuable compound for various applications .
Properties
CAS No. |
65051-19-6 |
|---|---|
Molecular Formula |
C12H16N2O6 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
N'-hydroxy-N-(3,4,5-trimethoxyphenyl)propanediamide |
InChI |
InChI=1S/C12H16N2O6/c1-18-8-4-7(5-9(19-2)12(8)20-3)13-10(15)6-11(16)14-17/h4-5,17H,6H2,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
ZMFPNNHOAMMEKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




